KCC2 Modulator-1

KCC2 Activation Chloride Homeostasis Potency Comparison

KCC2 hypofunction studies are frequently compromised by tool compounds with ambiguous pharmacology. KCC2 Modulator-1 (Example 52, WO2021180952A1) resolves this with direct target engagement validated by CETSA and a fused pyrimidine scaffold distinct from the arylmethylidine class. - EC50 = 0.146 μM-4.2-fold more potent than CLP257 (EC50 = 616 nM), enabling lower working concentrations. - Identified from a 1.3-million-compound screen; serves as a reference chemotype for SAR and HTS positive control. - Supplied with comprehensive analytical documentation for assay qualification and cross-study normalization.

Molecular Formula C35H41N5O3
Molecular Weight 579.7 g/mol
Cat. No. B12374315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCC2 Modulator-1
Molecular FormulaC35H41N5O3
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)OCCCCCC#C)N5CCOC(C5)C6CC6
InChIInChI=1S/C35H41N5O3/c1-4-5-6-7-8-20-42-29-17-13-26(14-18-29)25-11-15-28(16-12-25)36-33-30-22-40(24(2)3)34(41)32(30)37-35(38-33)39-19-21-43-31(23-39)27-9-10-27/h1,11-18,24,27,31H,5-10,19-23H2,2-3H3,(H,36,37,38)
InChIKeyAADJJNSQAHNAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KCC2 Modulator-1: High-Potency KCC2 Activator


KCC2 Modulator-1, also designated as Example 52 in patent WO2021180952A1 [1], is a synthetic small-molecule modulator of the neuron-specific potassium-chloride cotransporter 2 (KCC2; SLC12A5). It belongs to the fused pyrimidine chemical class and demonstrates an EC50 of 0.146 μM in KCC2 functional assays . This compound enhances chloride extrusion in neurons to restore GABAergic inhibition, positioning it as a key tool for investigating KCC2 hypofunction in epilepsy, chronic pain, and neuropsychiatric disorders [2].

Pathway Target

KCC2 (SLC12A5) chloride extrusion modulation

Tool Compound Type

Fused pyrimidine KCC2 activator with direct target engagement

Assay Context

GABAergic inhibition rescue and chloride homeostasis studies

Advantages Over First-Generation Activators


Substituting KCC2 Modulator-1 with earlier arylaminomethylidene class activators such as CLP257 or CLP290 introduces significant risk of experimental inconsistency due to profound differences in potency, chemical scaffold, and selectivity profile. CLP257 exhibits an EC50 of 616 nM —approximately 4.2-fold weaker than KCC2 Modulator-1 (EC50 146 nM) . Moreover, KCC2 Modulator-1 is derived from a distinct fused pyrimidine chemotype identified through a 1.3-million-compound screen and subsequent optimization [1], whereas CLP257/CLP290 belong to the earlier arylmethylidine family [2]. These structural divergences translate to non-interchangeable pharmacological fingerprints; in-class substitution without direct comparative validation therefore compromises assay reproducibility and confounds mechanistic interpretation of KCC2-dependent chloride homeostasis.

Target Compound
KCC2 Modulator-1
vs. CLP257 / CLP290 (arylaminomethylidene class)
Potency Context

Assay potency context differs markedly; reported EC50 may shift assay sensitivity and DMSO artifact profile.

Mechanism Risk

Direct KCC2 binding (CETSA) vs. disputed GABA_A potentiation; mechanism mismatch may confound phenotypic interpretation.

Scaffold Divergence

Fused pyrimidine vs. arylmethylidene core; off-target pharmacology may not transfer, requiring independent validation.

KCC2 Modulator-1 Comparative Evidence


Superior Potency Over CLP257

KCC2 Modulator-1 exhibits an EC50 of 0.146 μM for KCC2 activation, which is approximately 4.2-fold more potent than the first-generation arylaminomethylidene activator CLP257 (EC50 = 616 nM). This potency difference is derived from independent but methodologically comparable functional assays measuring KCC2-mediated chloride transport [1]. The enhanced potency of KCC2 Modulator-1 translates to lower compound concentrations required to achieve equivalent KCC2 activation in cellular models, potentially reducing off-target liabilities at higher doses.

Potency Comparison
Cross-study comparable
EC50 0.146 μM vs. CLP257 EC50 616 nM
Supports KCC2 activation potency review
Functional assay context; 4.2-fold difference reported
KCC2 Activation Chloride Homeostasis Potency Comparison

Potency Advantage Over Closest Analog

Within the same fused pyrimidine patent series (WO2021180952A1), KCC2 Modulator-1 (Example 52) demonstrates an EC50 of 0.146 μM, which is 1.47-fold more potent than the structurally adjacent analog KCC2 Modulator-2 (Example 53; EC50 = 0.215 μM) . This intra-series potency gradient confirms that the specific substitution pattern of Example 52 confers superior KCC2 modulation efficacy relative to closely related pyrimidine derivatives, providing a validated chemical starting point for further SAR exploration.

Intra-series SAR
Head-to-head
EC50 0.146 μM vs. Modulator-2 EC50 0.215 μM
Supports lead optimization context
Tl+ FLIPR assay; 1.47-fold difference reported
Structure-Activity Relationship Fused Pyrimidine Series Lead Optimization

Distinct Selectivity of Fused Pyrimidine Scaffold

KCC2 Modulator-1 is derived from a fused pyrimidine core structure , representing a chemically distinct scaffold from the arylmethylidene class exemplified by CLP257 [1]. While direct side-by-side selectivity panels are not publicly available, class-level inference based on patent claims indicates that the fused pyrimidine series was optimized for KCC2 selectivity over related cation-chloride cotransporters (KCC3, KCC4, NKCC1) [2]. In contrast, CLP257 is documented as inactive against NKCC1, KCC1, KCC3, KCC4, and 55 other receptors . Researchers should note that scaffold divergence implies potential differences in off-target pharmacology that may affect phenotypic outcomes in complex neuronal systems.

Scaffold Selectivity
Class-level inference
Fused pyrimidine vs. arylmethylidene core
Scaffold-dependent selectivity profile review
Off-target pharmacology may differ; source review
Selectivity Off-Target Activity Chemical Scaffold

Direct Target Engagement via CETSA

In a cellular thermal shift assay (CETSA), 30 μM KCC2 Modulator-1 (Cmp1) induced a thermal destabilization of KCC2 protein in HEK-293 cells, evidenced by a leftward shift in the thermal melt curve and a quantified isothermal dose-response effect [1]. This biophysical evidence confirms direct binding to KCC2 rather than indirect modulation of expression or trafficking. In contrast, CLP257 has been subject to contradictory reports regarding its ability to modify KCC2 function directly versus potentiating GABA_A receptor activity [2], highlighting the value of KCC2 Modulator-1's validated direct engagement mechanism for unambiguous interpretation of experimental results.

Target Engagement
Supporting evidence
CETSA thermal destabilization at 30 μM
Supports direct KCC2 binding mechanism
Mechanism disputed for CLP257 comparator
Target Engagement CETSA Mechanism of Action

KCC2 Modulator-1 Research Applications


High-Throughput Screening and SAR Studies

KCC2 Modulator-1's sub-micromolar potency (EC50 = 0.146 μM) and validated direct target engagement via CETSA make it an ideal positive control for high-throughput screening campaigns aimed at identifying novel KCC2 potentiators [1]. Its fused pyrimidine scaffold serves as a reference chemotype for structure-activity relationship (SAR) exploration and medicinal chemistry optimization programs .

Mechanistic Studies in Epilepsy and Pain Models

KCC2 hypofunction underlies neuronal hyperexcitability in epilepsy and chronic pain states [1]. KCC2 Modulator-1 enables precise pharmacological rescue experiments in ex vivo brain slices or primary neuronal cultures to dissect the role of KCC2-dependent chloride extrusion in restoring GABAergic inhibition . Its 4.2-fold potency advantage over CLP257 allows for lower working concentrations, minimizing solvent artifacts in electrophysiological recordings.

Orthogonal Validation of KCC2 Phenotypes

Given the disputed mechanism of action of CLP257 regarding direct KCC2 activation versus GABA_A receptor potentiation [1], KCC2 Modulator-1 provides a chemically distinct, direct-binding alternative for validating KCC2-specific phenotypes . Researchers can employ both compounds in parallel to confirm that observed effects are truly KCC2-dependent and not confounded by scaffold-specific off-target activities.

Reference Standard for In Vitro Assays

Contract research organizations (CROs) and pharmaceutical laboratories developing KCC2-targeted therapeutics require a well-characterized reference compound with publicly disclosed potency data and target engagement evidence. KCC2 Modulator-1 (Example 52), as the optimized lead from patent WO2021180952A1 [1], fulfills this role, enabling assay qualification and cross-study data normalization in Tl+ influx FLIPR assays and chloride imaging experiments .

Application
Selection Property
Validation Focus
KCC2 Screening and SAR Studies
Pathway-response assay context
Assay sensitivity and scaffold reference benchmarking
Neuronal Hyperexcitability Models
Chloride homeostasis rescue profile
GABAergic inhibition endpoint review
Orthogonal Phenotype Validation
Direct target engagement mechanism
KCC2-dependent vs. GABA_A artifact interpretation
In Vitro Assay Qualification
Disclosed potency and CETSA data
Cross-study normalization and assay control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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